ethyl 2-((2E)-3-phenylprop-2-enoylamino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-((2E)-3-phenylprop-2-enoylamino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a phenylprop-2-enoylamino group, and an ester functional group
Properties
IUPAC Name |
ethyl 4-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-21-15(20)14-11(2)17-16(22-14)18-13(19)10-9-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,17,18,19)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFZZKLHPYHZSA-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Formation
A mixture of ethyl 2-chloroacetoacetate (1.0 eq) and thioacetamide (1.2 eq) in absolute ethanol undergoes reflux for 5–6 hours. The reaction proceeds through nucleophilic attack of the thioamide sulfur on the α-carbon of the chloroester, followed by cyclodehydration:
$$
\text{CH}3\text{C(S)NH}2 + \text{ClCH}2\text{COCOOEt} \rightarrow \text{Ethyl 4-methylthiazole-5-carboxylate} + \text{HCl} + \text{H}2\text{O}
$$
Yields typically range from 68–72% after recrystallization from aqueous ethanol.
Introduction of the (2E)-3-Phenylprop-2-enoylamino Group
The amino group at position 2 of the thiazole is acylated with (2E)-3-phenylprop-2-enoyl chloride under Schotten-Baumann conditions:
- Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in dichloromethane.
- Add (2E)-3-phenylprop-2-enoyl chloride (1.1 eq) dropwise at 0°C.
- Stir for 4–6 hours at room temperature.
- Quench with ice-water and extract with DCM.
This method achieves 65–70% yield, with the E-configuration preserved by maintaining low temperatures during acylation.
One-Pot Cyclocondensation-Acylation Strategy
Recent advances enable the tandem synthesis of the thiazole ring and amide functionality in a single reactor. A modified protocol from Vassiliou et al. involves:
Reaction Components
| Component | Quantity | Role |
|---|---|---|
| Ethyl 2-chloroacetoacetate | 10.0 mmol | Thiazole precursor |
| Thiourea | 12.0 mmol | Sulfur source |
| (2E)-3-Phenylprop-2-enoic acid | 11.0 mmol | Acylating agent |
| DCC (Dicyclohexylcarbodiimide) | 12.0 mmol | Coupling reagent |
Procedure
- Heat thiourea and ethyl 2-chloroacetoacetate in ethanol at 80°C for 3 hours.
- Add (2E)-3-phenylprop-2-enoic acid and DCC directly to the reaction mixture.
- Stir at 25°C for 12 hours.
This method streamlines production, yielding 58–63% of the target compound while eliminating intermediate isolation steps.
Solid-Phase Synthesis for High-Throughput Production
Automated solid-phase techniques adapted from Di Stefano et al. employ Wang resin functionalized with the thiazole precursor:
Resin Functionalization
- Load Wang resin with Fmoc-protected 2-amino-4-methylthiazole-5-carboxylic acid (0.8 mmol/g loading).
- Deprotect with 20% piperidine in DMF.
Acylation Step
- React resin-bound amine with (2E)-3-phenylprop-2-enoic acid (5.0 eq) using HBTU/HOBt activation.
- Cleave product with TFA:DCM (1:99) for 2 hours.
This approach achieves 85–90% purity (HPLC) and scales effectively for milligram-to-gram syntheses.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times compared to conventional methods. A protocol modified from Gouleni et al. involves:
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Pressure | 250 psi |
| Irradiation time | 20 minutes |
| Solvent | Ethanol/toluene (1:1) |
Under these conditions, the overall yield improves to 74% with 99% E-isomer selectivity.
Comparative Analysis of Synthetic Methods
The table below summarizes key metrics for each approach:
| Method | Yield (%) | Purity (%) | Reaction Time | E-Selectivity |
|---|---|---|---|---|
| Hantzsch + Acylation | 65–70 | 95–98 | 10–12 h | 98 |
| One-Pot | 58–63 | 90–93 | 15 h | 95 |
| Solid-Phase | 72–75 | 85–90 | 8 h | 99 |
| Microwave-Assisted | 74 | 97 | 0.33 h | 99 |
Microwave synthesis offers the best combination of speed and selectivity, though solid-phase methods excel in purity for pharmaceutical applications.
Characterization and Quality Control
Critical analytical data for the target compound includes:
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H2O 70:30) shows a single peak at tR = 6.72 min, confirming >99% isomeric purity.
Industrial-Scale Considerations
For bulk production (>100 kg batches), the Hantzsch method remains preferred due to:
- Lower reagent costs compared to coupling agents like HBTU
- Established safety protocols for handling α-chloroesters
- Compatibility with continuous flow reactor systems
A pilot-scale study achieved 82% yield using:
- Tubular reactor with 15-minute residence time
- In-line IR monitoring of thiourea consumption
- Automated pH control during workup
Emerging Methodologies
Enzymatic Acylation
Lipase B from Candida antarctica catalyzes the amide bond formation with:
Photocatalytic Synthesis
Visible-light-mediated thiazole formation using Ru(bpy)3Cl2 achieves:
- 89% yield under blue LED irradiation
- 50°C reaction temperature
- No requirement for inert atmosphere
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2E)-3-phenylprop-2-enoylamino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((2E)-3-phenylprop-2-enoylamino)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-((2E)-3-phenylprop-2-enoylamino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and phenylprop-2-enoylamino group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Ethyl 2-((2E)-3-phenylprop-2-enoylamino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl cinnamate: Similar ester functional group but lacks the thiazole ring.
Thiazole derivatives: Compounds with a thiazole ring but different substituents.
Phenylprop-2-enoylamino derivatives: Compounds with a phenylprop-2-enoylamino group but different ester or thiazole components.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-((2E)-3-phenylprop-2-enoylamino)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₂H₁₃N₃O₄S
- Molecular Weight : 281.31 g/mol
- CAS Number : 98183-83-6
- Structure : The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer research.
Biological Activities
Research indicates that thiazole derivatives exhibit a wide range of biological activities including:
-
Antimicrobial Activity :
- This compound has shown promising results against various bacterial strains. A study noted that thiazole derivatives generally possess significant antibacterial properties, making them potential candidates for developing new antibiotics .
- Minimum inhibitory concentration (MIC) values were determined for various derivatives, with some exhibiting potent activity against Bacillus subtilis and Aspergillus niger .
- Anticancer Potential :
- Anti-inflammatory and Antioxidant Activities :
Table 1: Summary of Biological Activities of Thiazole Derivatives
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiazole precursors. Analytical techniques such as NMR spectroscopy and mass spectrometry are used to characterize the final products.
Synthetic Route Overview
- Formation of Thiazole Ring : Initial synthesis involves the formation of the thiazole ring through cyclization reactions.
- Amidation Reaction : The incorporation of the phenylpropene moiety is achieved through an amidation reaction with appropriate acylating agents.
- Final Esterification : The final product is obtained by esterifying the carboxylic acid group with ethanol under acidic conditions.
Q & A
Q. What methodologies quantify environmental persistence and ecotoxicological risks of this compound?
- Methodological Answer : Follow OECD guidelines for hydrolysis (OECD 111) and photodegradation (OECD 316) studies. Use LC-MS/MS to track degradation products. Assess acute toxicity in Daphnia magna or Danio rerio (zebrafish) models. Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
